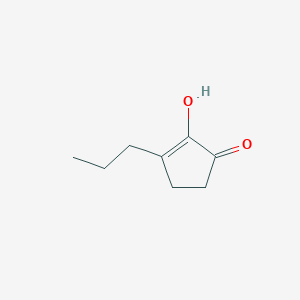
2-Hydroxy-3-propyl-2-cyclopenten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-propyl-2-cyclopenten-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.1797 g/mol . It is also known by its IUPAC name, 2-Cyclopenten-1-one, 2-hydroxy-3-propyl . This compound is characterized by a cyclopentenone ring substituted with a hydroxy group and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-propyl-2-cyclopenten-1-one can be achieved through various methods. One common approach involves the catalytic conversion of 5-hydroxymethylfurfural (HMF) to 2-hydroxy-3-methyl-2-cyclopenten-1-one (MCP) using Pd/Nb catalysts . This method typically involves hydrogenation and subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using catalytic processes that involve hydrogenation and cyclization of precursor molecules.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-propyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
2-Hydroxy-3-propyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its antioxidant and anti-inflammatory activities.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-propyl-2-cyclopenten-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s cyclopentenone ring can participate in various biochemical pathways, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Similar in structure but with a methyl group instead of a propyl group.
2-Hydroxy-2-cyclopenten-1-one: Lacks the propyl group, making it less hydrophobic.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Contains an ethyl group instead of a propyl group.
Uniqueness
2-Hydroxy-3-propyl-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group enhances its hydrophobicity and influences its reactivity compared to similar compounds.
Properties
CAS No. |
25684-04-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-hydroxy-3-propylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-6-4-5-7(9)8(6)10/h10H,2-5H2,1H3 |
InChI Key |
XAXYCXCTGDUBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane](/img/structure/B12007614.png)
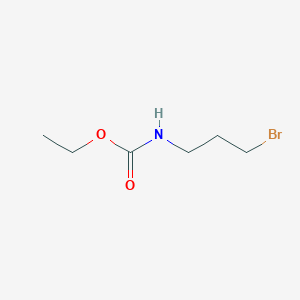
![[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007619.png)
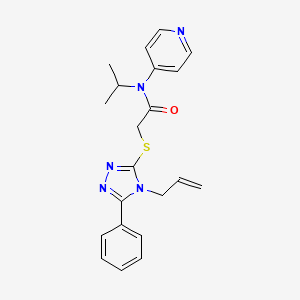
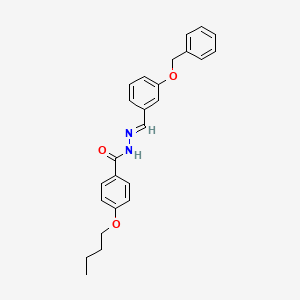
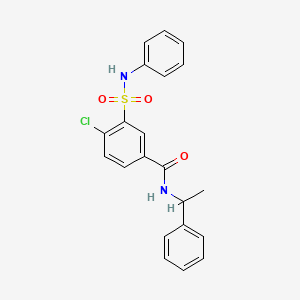
![2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone](/img/structure/B12007646.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12007653.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12007671.png)

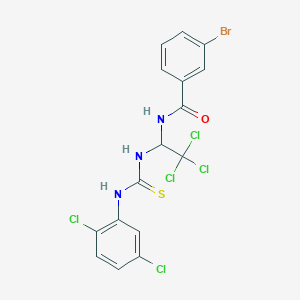
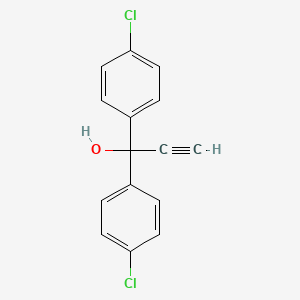
![N-Naphthalen-2-yl-N'-[(pyridin-3-yl)methyl]thiourea](/img/structure/B12007686.png)
![[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007688.png)
